(2-Benzylphenyl)(naphthalen-2-yl)methanone
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Overview
Description
(2-Benzylphenyl)(naphthalen-2-yl)methanone is an organic compound with the chemical formula C24H18O It is known for its unique structure, which combines a benzylphenyl group with a naphthalenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)(naphthalen-2-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzyl chloride and naphthalene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylphenyl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions
Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., FeCl3)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
(2-Benzylphenyl)(naphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)(naphthalen-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Phenylphenyl)(naphthalen-2-yl)methanone
- (2-Benzylphenyl)(phenyl)methanone
- (2-Benzylphenyl)(naphthalen-1-yl)methanone
Uniqueness
(2-Benzylphenyl)(naphthalen-2-yl)methanone is unique due to its specific combination of benzylphenyl and naphthalenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
7424-65-9 |
---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2-benzylphenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H18O/c25-24(22-15-14-19-10-4-5-11-20(19)17-22)23-13-7-6-12-21(23)16-18-8-2-1-3-9-18/h1-15,17H,16H2 |
InChI Key |
NVWHNYALVTZDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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